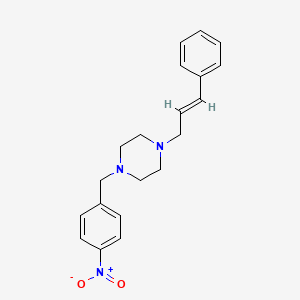

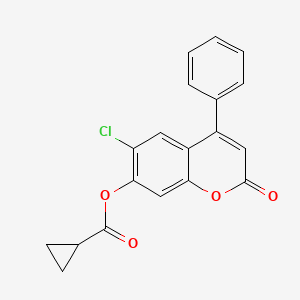

![molecular formula C16H15Cl2N3O B5733383 2,4-dichloro-6-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5733383.png)

2,4-dichloro-6-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2,4-dichloro-6-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol involves reactions that yield benzimidazole derivatives, which are characterized by N—H⋯O hydrogen bonds forming chains and weak intermolecular C—H⋯π interactions. A related compound, showing similar synthesis patterns, involves the reaction of benzene-1,2-diamine precursors with 2-hydroxybenzaldehyde, leading to complexes with Fe(II) indicating a pattern of synthesis involving bidentate coordination via the nitrogen and hydroxy oxygen atom of the benzimidazole moiety and the phenol ring, respectively (Haghverdi et al., 2018).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often characterized by planar arrangements and dihedral angles indicating the planarity between the benzimidazole plane and the attached rings. For example, a related compound exhibits a dihedral angle between the benzimidazole plane and the benzene ring, highlighting the structural planarity crucial for understanding the molecular conformation of such compounds (Eltayeb et al., 2009).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, leading to the formation of complexes with metals such as Fe(II), demonstrating their reactivity and potential in catalysis, particularly in ethylene oligomerization processes. This reactivity is attributed to the ligands' coordination as bidentate via the C=N nitrogen and hydroxy oxygen atom, influencing catalytic activities (Haghverdi et al., 2018).

Physical Properties Analysis

The physical properties, including solubility and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. For example, the analysis of a related compound's crystalline structure revealed how molecules are linked through hydrogen bonds into chains, which are then stacked, influencing the material's physical properties and stability (Eltayeb et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and involvement in forming complexes, underline the versatility of benzimidazole derivatives. Their ability to form bidentate coordination complexes showcases their chemical versatility and potential applications in various fields, including catalysis (Haghverdi et al., 2018).

Mechanism of Action

Target of Action

The primary target of this compound is the corticotropin-releasing factor 1 (CRF1) receptor . The CRF1 receptor plays a crucial role in the body’s response to stress, including the regulation of the hypothalamic-pituitary-adrenal (HPA) axis.

Mode of Action

The compound exhibits potent binding inhibition activity against the CRF1 receptor . This means it can bind to the receptor and inhibit its normal function. The compound also shows in vitro antagonistic activity , suggesting that it can block or interfere with the receptor’s normal operation.

Pharmacokinetics

The compound is rapidly metabolized by human hepatic microsomes . This suggests that the compound’s bioavailability may be influenced by factors such as liver function and the presence of other drugs that are also metabolized by hepatic microsomes.

Result of Action

The compound’s action on the CRF1 receptor can suppress stress-induced adrenocorticotropic hormone (ACTH) secretion . ACTH is a hormone that stimulates the adrenal glands to release cortisol, a hormone that helps the body respond to stress. Therefore, the compound’s action could potentially reduce the body’s stress response.

Future Directions

properties

IUPAC Name |

2,4-dichloro-6-[[(1-ethylbenzimidazol-2-yl)amino]methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2N3O/c1-2-21-14-6-4-3-5-13(14)20-16(21)19-9-10-7-11(17)8-12(18)15(10)22/h3-8,22H,2,9H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGNDLPHXJKLKMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1NCC3=C(C(=CC(=C3)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5733322.png)

![ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5733329.png)

![5-methyl-2-[(4-nitrobenzoyl)amino]benzoic acid](/img/structure/B5733330.png)

![N-[3-({[(3-chloro-2-methylphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5733332.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide](/img/structure/B5733340.png)

![8-[(2-furylmethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5733388.png)

![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B5733398.png)